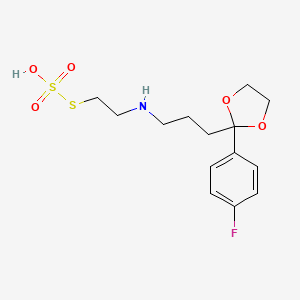
S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate is a complex organic compound featuring a fluorophenyl group, a dioxolane ring, and a thiosulfate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate typically involves multiple steps:
Formation of the Dioxolane Ring: The initial step involves the reaction of p-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Alkylation: The dioxolane derivative is then subjected to alkylation with 3-chloropropylamine to introduce the propylamino group.
Thiosulfation: Finally, the compound undergoes a reaction with thiosulfuric acid to introduce the thiosulfate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic receptors, while the thiosulfate group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
S-2-((3-(2-Phenyl-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
S-2-((3-(2-(p-Chlorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its non-fluorinated analogs.
Propiedades
Número CAS |
21220-98-4 |
|---|---|
Fórmula molecular |
C14H20FNO5S2 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-2-[3-(2-sulfosulfanylethylamino)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H20FNO5S2/c15-13-4-2-12(3-5-13)14(20-9-10-21-14)6-1-7-16-8-11-22-23(17,18)19/h2-5,16H,1,6-11H2,(H,17,18,19) |
Clave InChI |
IEBGMYMKWUYBAD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CCCNCCSS(=O)(=O)O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)

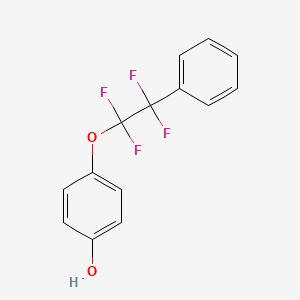

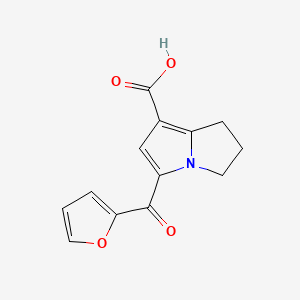
![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
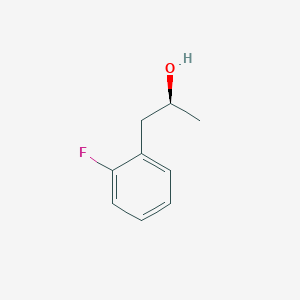
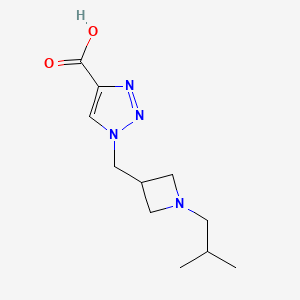
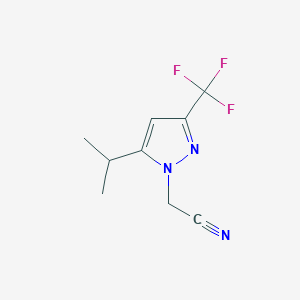
![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)
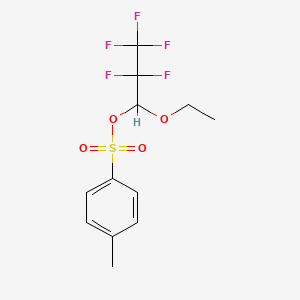
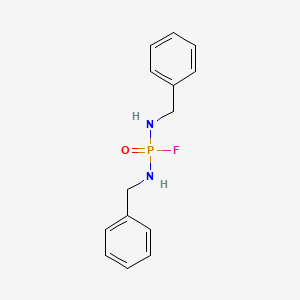
![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
